

6-Chloro-chroman-3-carboxylic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Chloro-chroman-3-carboxylic acid

Cat. No.: B068420

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An In-depth Technical Guide to 6-Chloro-chroman-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active compounds. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. This guide focuses on a specific, synthetically accessible derivative, **6-Chloro-chroman-3-carboxylic acid**, providing a comprehensive overview of its chemical identity, a proposed synthetic pathway, predicted spectral characteristics, and a discussion of its potential applications in drug discovery. As a Senior Application Scientist, the following content is curated to provide not only technical data but also insights into the rationale behind the proposed methodologies, grounded in established chemical principles.

Part 1: Core Chemical Identity

Chemical Name: **6-Chloro-chroman-3-carboxylic acid** CAS Number: 164265-01-4[1][2]

Molecular Formula: C₁₀H₉ClO₃[1][2] Molecular Weight: 212.63 g/mol [1]

Molecular Structure:

The molecular structure of **6-Chloro-chroman-3-carboxylic acid** consists of a chroman ring system, which is a bicyclic ether, with a chlorine atom substituted at the 6-position of the benzene ring and a carboxylic acid group at the 3-position of the dihydropyran ring.

Caption: Molecular Structure of **6-Chloro-chroman-3-carboxylic acid**.

Physicochemical Properties (Predicted)

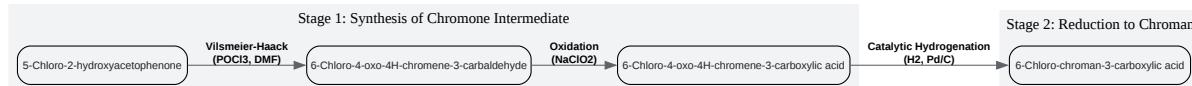
Property	Value	Source
pKa	~4.5	Estimated based on benzoic acid and chroman derivatives
LogP	~2.5	Calculated using cheminformatics tools
Solubility	Poorly soluble in water, soluble in organic solvents like DMSO and methanol.[3]	General properties of similar carboxylic acids[3]
Melting Point	Not available	

Part 2: Synthesis and Characterization

While a direct, published synthesis for **6-Chloro-chroman-3-carboxylic acid** is not readily available, a logical and efficient synthetic route can be proposed based on the known chemistry of its close analogue, 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid. The synthesis of this precursor has been reported and serves as a reliable starting point.[4]

Proposed Synthetic Pathway

The proposed synthesis is a two-stage process starting from the commercially available 5-chloro-2-hydroxyacetophenone. The first stage involves the synthesis of the chromone intermediate, and the second stage is the reduction to the target chroman.

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Caption: Proposed two-stage synthesis of **6-Chloro-chroman-3-carboxylic acid**.

Experimental Protocols (Proposed)

Stage 1: Synthesis of 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid[4]

- Step 1a: Vilsmeier-Haack Formylation. To a stirred solution of 5-chloro-2-hydroxyacetophenone in dimethylformamide (DMF), phosphorus oxychloride (POCl_3) is added dropwise at 0°C . The reaction mixture is then stirred at room temperature for several hours. Upon completion, the mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried to yield 6-chloro-4-oxo-4H-chromene-3-carbaldehyde. The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic and heterocyclic compounds. The electron-donating hydroxyl group of the acetophenone directs the formylation to the ortho position, which then cyclizes to form the chromone ring.
- Step 1b: Oxidation. The 6-chloro-4-oxo-4H-chromene-3-carbaldehyde is then dissolved in a suitable solvent such as a mixture of dichloromethane and water. Sodium chlorite (NaClO_2) and a scavenger like sulfamic acid are added, and the reaction is stirred at room temperature. The aldehyde is selectively oxidized to the carboxylic acid. This method is preferred for its mild conditions and high selectivity for aldehyde oxidation. The product, 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid, can be isolated by filtration after acidification of the aqueous layer.[4]

Stage 2: Reduction to **6-Chloro-chroman-3-carboxylic acid**

- Step 2: Catalytic Hydrogenation. The 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid is dissolved in a suitable solvent like ethanol or acetic acid. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation under a

hydrogen atmosphere (typically 1-4 atm) at room temperature. This reaction is expected to reduce both the C2-C3 double bond and the C4-keto group of the chromone ring to yield the target **6-Chloro-chroman-3-carboxylic acid**. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the final product, which can be further purified by recrystallization. The choice of a heterogeneous catalyst like Pd/C allows for easy removal from the reaction mixture.

Predicted Spectroscopic Data

The following spectral data are predicted based on the structure of **6-Chloro-chroman-3-carboxylic acid** and typical values for similar functional groups.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

¹H NMR (400 MHz, DMSO-d₆):

- δ 12.5 (s, 1H): Carboxylic acid proton (broad singlet).
- δ 7.2-7.4 (m, 3H): Aromatic protons on the chlorinated benzene ring.
- δ 4.2-4.4 (m, 2H): Methylene protons at the C2 position (benzylic ether).
- δ 2.8-3.2 (m, 3H): Methylene protons at the C4 position and the methine proton at the C3 position.

¹³C NMR (100 MHz, DMSO-d₆):

- δ 173-175: Carboxylic acid carbonyl carbon.
- δ 150-155: Aromatic carbon attached to the ether oxygen (C8a).
- δ 125-135: Aromatic carbons.
- δ 115-125: Aromatic carbons.
- δ 65-70: Methylene carbon at the C2 position.
- δ 40-45: Methine carbon at the C3 position.
- δ 25-30: Methylene carbon at the C4 position.

Infrared (IR) Spectroscopy (KBr, cm^{-1}):

- 3300-2500 (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.[6][7]
- ~1700 (strong): C=O stretch of the carboxylic acid carbonyl group.[6][7]
- ~1600, ~1480: Aromatic C=C stretching vibrations.
- ~1250: C-O stretch of the aryl ether.
- ~800-850: C-Cl stretch.

Mass Spectrometry (MS):

- m/z 212/214: Molecular ion peak (M^+) showing the characteristic 3:1 isotopic pattern for a single chlorine atom.
- m/z 167/169: Loss of the carboxylic acid group (-COOH).
- Further fragmentation of the chroman ring system.

Part 3: Potential Applications in Drug Discovery

While specific biological data for **6-Chloro-chroman-3-carboxylic acid** is not extensively documented in publicly available literature, the broader class of chroman and chromone derivatives has shown significant promise in various therapeutic areas. The introduction of a chlorine atom at the 6-position and a carboxylic acid at the 3-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Rationale for Pharmacological Interest

- Scaffold Hopping and Bioisosterism: The chroman ring is a well-established scaffold in medicinal chemistry. The carboxylic acid group can act as a key pharmacophoric element, forming crucial interactions with biological targets. Furthermore, the carboxylic acid moiety can be a handle for prodrug strategies to improve bioavailability.
- Modulation of Physicochemical Properties: The chlorine atom is a common substituent in drug design, often used to modulate lipophilicity, metabolic stability, and binding affinity. Its

electron-withdrawing nature can also influence the acidity of the carboxylic acid.

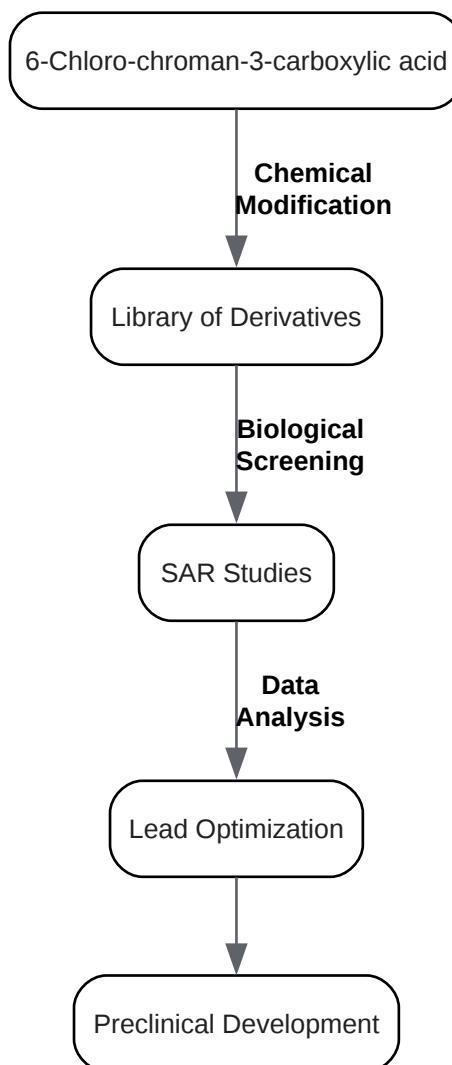
Potential Therapeutic Areas

Based on the activities of related chroman derivatives, **6-Chloro-chroman-3-carboxylic acid** could be investigated for the following activities:

- Anticancer Activity: Numerous chroman derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of kinases and interaction with nuclear receptors.
- Antiepileptic and Neuroprotective Effects: The chroman scaffold is present in several compounds with anticonvulsant and neuroprotective properties.
- Metabolic Disorders: Certain chroman-2-carboxylic acids have been investigated as antagonists for cholesterol biosynthesis.^[9]
- ROCK Inhibition: Substituted chroman-3-carboxylic acid amides have been identified as potent and selective ROCK2 inhibitors, which are targets for cardiovascular diseases and cancer.

Future Directions

The synthesis of **6-Chloro-chroman-3-carboxylic acid** and its subsequent biological evaluation are warranted to explore its therapeutic potential. High-throughput screening against a panel of relevant biological targets would be a logical first step. Furthermore, the carboxylic acid group provides a convenient point for chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies.



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Caption: Workflow for the development of **6-Chloro-chroman-3-carboxylic acid** as a potential therapeutic agent.

Conclusion

6-Chloro-chroman-3-carboxylic acid is a readily accessible compound with a promising chemical scaffold for drug discovery. This guide has provided its core chemical identity, a plausible synthetic route, and predicted spectral data to aid in its synthesis and characterization. While its specific biological activities remain to be fully elucidated, the extensive pharmacology of the chroman class of compounds suggests that this molecule represents a valuable starting point for the development of novel therapeutics. The insights and protocols provided herein are intended to empower researchers to further investigate this and

related compounds, ultimately contributing to the advancement of medicinal chemistry and drug development.

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- To cite this document: BenchChem. [6-Chloro-chroman-3-carboxylic acid CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b068420#6-chloro-chroman-3-carboxylic-acid-cas-number-and-molecular-structure>

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